molecular formula C9H14N2O2 B13595242 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol

Cat. No.: B13595242
M. Wt: 182.22 g/mol
InChI Key: RSOHAIUYTMYKAX-UHFFFAOYSA-N
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Description

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with a suitable amine, followed by reduction to yield the desired amino alcohol. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol is unique due to the presence of both the methoxy group and the amino alcohol side chain. This combination allows for versatile chemical reactivity and potential for diverse biological interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(6-methoxypyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O2/c1-13-9-4-2-3-8(11-9)5-7(10)6-12/h2-4,7,12H,5-6,10H2,1H3

InChI Key

RSOHAIUYTMYKAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CC(CO)N

Origin of Product

United States

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